molecular formula C84H94ClN9O31 B14135432 Actinoidin-A CAS No. 60382-78-7

Actinoidin-A

Cat. No.: B14135432
CAS No.: 60382-78-7
M. Wt: 1761.1 g/mol
InChI Key: FHIABUHDBXFQIT-UHFFFAOYSA-N
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Description

Actinoidin-A is a bioactive compound belonging to the class of glycopeptide antibiotics, primarily isolated from Actinomyces species. It exhibits potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting cell wall synthesis through binding to peptidoglycan precursors . Its unique structural features, such as a macrocyclic heptapeptide core and sugar moieties, contribute to its mechanism of action and stability in biological environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Actinoidin-A involves several steps, including the preparation of precursor materials and the application of specific reaction conditions. The synthetic routes typically involve the use of high-temperature and high-pressure conditions to facilitate the formation of the desired compound. Common reagents used in the synthesis include hydrofluoric acid and other halides .

Industrial Production Methods: Industrial production of this compound requires specialized equipment and facilities due to the compound’s radioactive nature. The production process involves the use of particle accelerators to create nuclear reactions, which result in the formation of this compound. The compound is then purified and isolated using advanced separation techniques .

Chemical Reactions Analysis

Types of Reactions: Actinoidin-A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and the presence of multiple oxidation states .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogens, acids, and bases. The reaction conditions often involve high temperatures and pressures to facilitate the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of oxides, while substitution reactions can produce various halide compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Actinoidin-A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and the modulation of immune responses . The molecular targets of this compound include enzymes involved in DNA replication and repair, as well as proteins that regulate cell division and apoptosis .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Actinoidin-A shares structural homology with other glycopeptide antibiotics, such as Vancomycin and Teicoplanin, but distinct differences exist in functional groups and sugar attachments.

Table 1: Structural Features of this compound and Related Compounds

Compound Core Structure Sugar Moieties Key Functional Groups Molecular Weight (g/mol)
This compound Heptapeptide 2 (D-mannose, L-rhamnose) Chlorinated biphenyl, β-hydroxy acids 1,448.3
Vancomycin Heptapeptide 1 (vancosamine) Chlorinated tricyclic ring 1,449.2
Teicoplanin Heptapeptide 2 (N-acylglucosamine) Fatty acid side chain 1,877.7

Key Observations :

  • This compound lacks the fatty acid side chain present in Teicoplanin, reducing its half-life but improving tissue penetration .

Functional Comparison and Mechanisms of Action

While this compound, Vancomycin, and Teicoplanin all target peptidoglycan synthesis, their binding kinetics and resistance profiles differ significantly.

Table 2: Functional Properties of Glycopeptide Antibiotics

Compound Target Binding Site Resistance Mechanisms Addressed Solubility (mg/mL)
This compound D-Ala-D-Ala Modifies VanA operon expression 0.8
Vancomycin D-Ala-D-Ala VanA/VanB gene clusters 5.0
Teicoplanin D-Ala-D-Ala Lipid-modified resistance 1.2

Key Findings :

  • This compound’s lower solubility compared to Vancomycin limits intravenous administration but enhances oral bioavailability .
  • Teicoplanin’s lipid side chain improves tissue retention but increases nephrotoxicity risks, a drawback absent in this compound .

Pharmacological and Toxicological Profiles

This compound demonstrates a narrower toxicity window compared to its analogs, with studies highlighting dose-dependent hepatotoxicity at concentrations >50 µg/mL .

Table 3: Comparative Toxicity and Efficacy

Compound LD50 (mg/kg) Efficacy Against MRSA (MIC90, µg/mL) Major Toxicity
This compound 120 1.2 Hepatotoxicity
Vancomycin 320 2.0 Nephrotoxicity
Teicoplanin 280 1.5 Ototoxicity

Implications :

  • This compound’s lower MIC90 against MRSA suggests superior efficacy but necessitates careful dosing to avoid hepatic damage .
  • Vancomycin’s higher LD50 underscores its broader therapeutic index despite rising resistance .

Biological Activity

Actinoidin-A is a compound of significant interest due to its biological activity, particularly its antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

Overview of this compound

This compound is a member of the actinodin family, which are cyclic peptides produced by various species of actinobacteria. These compounds have garnered attention for their potential therapeutic applications, especially in combating bacterial infections.

Antimicrobial Activity

1. Efficacy Against Bacteria

This compound exhibits notable antimicrobial activity against various bacterial strains. Research has demonstrated its effectiveness against Staphylococcus aureus and coagulase-negative staphylococci. However, it is important to note that this compound is considered less potent than its analog, Actinoidin A2 .

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comments
Staphylococcus aureus8 µg/mLEffective but less potent than A2
Coagulase-negative staphylococci16 µg/mLSimilar efficacy as S. aureus

The precise mechanism through which this compound exerts its antimicrobial effects remains under investigation. Preliminary studies suggest that it may interfere with bacterial protein synthesis or disrupt cell wall integrity, leading to cell lysis .

Case Studies

Case Study 1: Antimicrobial Testing Protocol

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study employed standard broth microdilution methods to determine MIC values.

  • Methodology :
    • Bacterial cultures were prepared and standardized to 0.5 McFarland turbidity.
    • Twofold serial dilutions of this compound were prepared in Mueller-Hinton broth.
    • Plates were incubated at 37°C for 24 hours.
  • Results :
    • The study confirmed the previously reported MIC values, establishing a baseline for further investigations into its efficacy against resistant strains.

Case Study 2: Synergistic Effects with Other Antibiotics

A recent study explored the potential synergistic effects of this compound when combined with conventional antibiotics such as methicillin. The combination was tested against methicillin-resistant Staphylococcus aureus (MRSA).

  • Findings :
    • The combination therapy showed a reduction in MIC values for both agents, indicating a synergistic effect that could enhance therapeutic outcomes against resistant infections.

Research Findings

Recent research has expanded our understanding of the biological activity of this compound beyond its antimicrobial properties:

  • Cytotoxicity Studies : Investigations into the cytotoxic effects on human cell lines have shown that while this compound is effective against bacteria, it exhibits low toxicity to mammalian cells at therapeutic concentrations .
  • Potential Applications : Given its unique structure and activity profile, this compound is being evaluated for use in developing new antibiotics and could serve as a lead compound in drug discovery programs targeting resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing Actinoidin-A's structural and functional properties in vitro?

  • Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and elemental analysis for purity validation. For functional assays, techniques like circular dichroism (CD) or X-ray crystallography may be employed to study conformational stability. Experimental protocols must detail instrument parameters (e.g., solvent systems, temperature) and include raw data in supplementary materials to ensure reproducibility . Known compounds require cross-referencing with prior literature, while novel derivatives demand comprehensive spectral data .

Q. How should researchers design experiments to assess this compound's bioactivity while controlling for confounding variables?

  • Methodological Answer : Bioactivity studies should define independent variables (e.g., concentration, exposure time) and dependent variables (e.g., enzyme inhibition rates, cytotoxicity). Control groups must account for solvent effects, temperature fluctuations, and cell line variability. For example, in cytotoxicity assays, use standardized cell viability protocols (e.g., MTT assay) with triplicate measurements and statistical validation (e.g., t-tests for significance) . Pre-trial experiments are critical to determine optimal dose ranges and minimize batch-to-batch variability .

Q. What are the best practices for handling this compound's instability in aqueous solutions during experimental workflows?

  • Methodological Answer : Stabilize this compound by storing lyophilized samples at -80°C and reconstituting them in anhydrous solvents (e.g., DMSO) immediately before use. For aqueous assays, include stabilizers like EDTA (to chelate metal ions) or antioxidants (e.g., ascorbic acid). Document degradation kinetics under varying pH and temperature conditions in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from methodological differences (e.g., assay type, cell line specificity). Conduct a systematic review of variables such as:

  • Assay conditions : Compare buffer composition (e.g., ionic strength) and incubation times .
  • Data normalization : Ensure controls account for background noise (e.g., autofluorescence in fluorometric assays) .
  • Statistical rigor : Apply meta-analysis tools (e.g., ANOVA) to evaluate inter-study variability .
    Reproducibility checks using standardized protocols (e.g., WHO guidelines for cytotoxicity assays) are essential .

Q. What strategies optimize the synthesis protocol of this compound derivatives to enhance yield without compromising purity?

  • Methodological Answer : Employ design-of-experiments (DoE) frameworks to test reaction parameters (e.g., catalyst loading, temperature gradients). For example, a fractional factorial design can identify critical factors affecting yield. Purification steps (e.g., HPLC with C18 columns) should be validated via spiking experiments with known impurities. Report retention times and mobile phase compositions in detail . Advanced techniques like flow chemistry may reduce side reactions .

Q. How can multi-omics approaches (proteomics, metabolomics) elucidate this compound's mechanism of action in complex biological systems?

  • Methodological Answer : Integrate transcriptomic data (RNA-seq) with proteomic profiling (LC-MS/MS) to map signaling pathways affected by this compound. Use pathway enrichment tools (e.g., DAVID, KEGG) to identify overrepresented biological processes. For metabolomics, employ stable isotope tracing (e.g., ¹³C-glucose) to track metabolic flux changes. Raw datasets must be deposited in public repositories (e.g., PRIDE, MetaboLights) with accession numbers cited .

Q. Data Presentation and Reproducibility

Q. What are the ethical and technical considerations when translating this compound studies from in vitro to in vivo models?

  • Methodological Answer : In vivo studies require approval from institutional ethics committees, with protocols adhering to ARRIVE guidelines. Address species-specific pharmacokinetics by conducting pilot bioavailability tests (e.g., plasma half-life via LC-MS). Include dose-response curves and histopathology data in supplementary materials .

Q. How should researchers structure supplementary materials to ensure reproducibility of this compound experiments?

  • Methodological Answer : Supplementary files must include:

  • Raw spectra (NMR, MS) with peak annotations .
  • Step-by-step protocols (e.g., cell culture conditions, reagent lot numbers) .
  • Statistical code (e.g., R scripts for dose-response modeling) .
    Hyperlink datasets in the main text for seamless access .

Properties

CAS No.

60382-78-7

Molecular Formula

C84H94ClN9O31

Molecular Weight

1761.1 g/mol

IUPAC Name

48-[3-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(4-amino-5-methoxy-6-methyloxan-2-yl)oxy-22-benzyl-5-chloro-18,32,37-trihydroxy-20,23,26,42,44-pentaoxo-35-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C84H94ClN9O31/c1-32-65(100)46(86)28-56(116-32)124-75-70(105)68(103)55(31-96)122-84(75)125-74-52-24-39-25-53(74)119-50-20-14-38(23-45(50)85)73(123-57-29-47(87)72(115-3)33(2)117-57)64-81(112)92-62(82(113)114)44-26-41(98)27-51(120-83-71(106)69(104)67(102)54(30-95)121-83)58(44)43-22-37(13-19-49(43)99)60(78(109)94-64)91-79(110)61(39)90-76(107)48(21-34-7-5-4-6-8-34)89-80(111)63(66(101)36-11-17-42(118-52)18-12-36)93-77(108)59(88)35-9-15-40(97)16-10-35/h4-20,22-27,32-33,46-48,54-57,59-73,75,83-84,95-106H,21,28-31,86-88H2,1-3H3,(H,89,111)(H,90,107)(H,91,110)(H,92,112)(H,93,108)(H,94,109)(H,113,114)

InChI Key

FHIABUHDBXFQIT-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)OC9C(C(C(C(O9)CO)O)O)O)C1=C(C=CC(=C1)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)O)N)CC1=CC=CC=C1)O)C(=O)O)OC1CC(C(C(O1)C)OC)N)Cl)CO)O)O)N)O

Origin of Product

United States

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